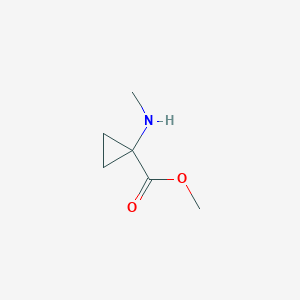

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(methylamino)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHWWSDSATZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Foreword: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacological properties is relentless. Among these, conformationally constrained amino acids have emerged as a cornerstone in the design of peptides and small molecule therapeutics. The rigid cyclopropane ring, in particular, offers a unique tool to lock torsion angles, enhance metabolic stability, and explore chemical space inaccessible to its linear counterparts. Methyl 1-(methylamino)cyclopropane-1-carboxylate, a non-proteinogenic amino acid ester, represents a valuable building block in this context. Its structure combines the rigidity of the cyclopropane core with a secondary amine, offering a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of this intriguing molecule, designed for researchers and professionals in drug development.

Section 1: Strategic Approach to Synthesis

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward approach. The target methyl ester can be disconnected at the ester linkage, pointing to 1-(methylamino)cyclopropane-1-carboxylic acid as the immediate precursor. This N-methylated amino acid can be envisioned as arising from the selective methylation of 1-aminocyclopropane-1-carboxylic acid. The synthesis of 1-aminocyclopropane-1-carboxylic acid itself is a well-documented process.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Cyano-4'-pentylbiphenyl (5CB)

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cyano-4'-pentylbiphenyl, a nematic liquid crystal widely known as 5CB. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the principles, experimental protocols, and data interpretation for key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the causal relationships behind experimental choices and provides field-proven insights to ensure data integrity and reproducibility.

A Note on Chemical Identification: Initial searches for CAS number 119111-66-9 identified the compound as methyl 1-(methylamino)cyclopropane-1-carboxylate. However, the in-depth nature of the requested guide and the prevalence of spectroscopic data for the well-studied liquid crystal 4-Cyano-4'-pentylbiphenyl (CAS number 40817-08-1) suggest that the latter was the intended subject of interest. This guide will therefore focus on 4-Cyano-4'-pentylbiphenyl (5CB).

Introduction to 4-Cyano-4'-pentylbiphenyl (5CB)

4-Cyano-4'-pentylbiphenyl (5CB) is a prominent thermotropic liquid crystal renowned for its nematic phase at room temperature.[1][2] Its molecular structure, featuring a rigid biphenyl core, a polar cyano (-C≡N) group, and a flexible nonpolar pentyl chain, gives rise to its unique anisotropic properties.[2] First synthesized in 1972 by George William Gray and his team, 5CB was a pivotal discovery for the development of liquid crystal displays (LCDs).[1] The purity of 5CB is paramount, as impurities can significantly impact its phase transition temperatures and electro-optical characteristics.[3] Therefore, robust spectroscopic analysis is essential for quality control and for elucidating its molecular structure and behavior in various applications.

Chemical Structure:

Figure 1. Molecular structure of 4-Cyano-4'-pentylbiphenyl (5CB).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5CB by providing detailed information about the chemical environment of individual atoms.[4] Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons. For 5CB, the spectrum can be divided into the aromatic region (protons on the biphenyl rings) and the aliphatic region (protons on the pentyl chain).

Table 1: ¹H NMR Spectroscopic Data for 5CB

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | m | 4H | Aromatic protons |

| ~7.5 | m | 4H | Aromatic protons |

| ~2.6 | t | 2H | -CH₂- adjacent to biphenyl |

| ~1.6 | m | 2H | -CH₂- |

| ~1.3 | m | 4H | -(CH₂)₂- |

| ~0.9 | t | 3H | -CH₃ |

Data sourced from publicly available spectra and may vary slightly based on solvent and instrument.[5]

Experimental Protocol: ¹H NMR of 5CB

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity 5CB in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte signals.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Figure 2. Workflow for ¹H NMR analysis of 5CB.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Table 2: ¹³C NMR Spectroscopic Data for 5CB

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary C (biphenyl linkage) |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~119 | Quaternary C (-C≡N) |

| ~110 | Quaternary C adjacent to -C≡N |

| ~35 | -CH₂- adjacent to biphenyl |

| ~31 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Data sourced from publicly available spectra and may vary slightly based on solvent and instrument.[6]

Experimental Protocol: ¹³C NMR of 5CB

The protocol is similar to that for ¹H NMR, with the primary difference being the data acquisition parameters. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 5CB, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Table 3: Mass Spectrometry Data for 5CB

| m/z | Interpretation |

| 249 | Molecular ion [M]⁺ |

| 192 | Fragment ion, loss of pentyl group |

| 193 | Fragment ion |

Data sourced from the NIST Mass Spectrometry Data Center.[6]

Experimental Protocol: GC-MS of 5CB

-

Sample Preparation:

-

Instrument Setup:

-

Set the GC oven temperature program to achieve good separation. A typical program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Set the mass spectrometer to scan a mass range that includes the molecular ion of 5CB (e.g., m/z 50-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the column before entering the mass spectrometer for ionization and detection.

-

-

Data Analysis:

-

Identify the peak corresponding to 5CB in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Sources

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. organomation.com [organomation.com]

- 4. NMR of liquid crystals - ePrints Soton [eprints.soton.ac.uk]

- 5. 4-Cyano-4'-pentylbiphenyl(40817-08-1) 1H NMR [m.chemicalbook.com]

- 6. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sample preparation GC-MS [scioninstruments.com]

"Methyl 1-(methylamino)cyclopropane-1-carboxylate molecular structure and conformation"

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Abstract

This compound is a small molecule featuring a highly strained cyclopropane ring, a structural motif of significant interest in medicinal chemistry for its ability to impart metabolic stability and unique conformational constraints.[1][2] This guide provides a comprehensive technical overview of its molecular structure and conformational landscape, intended for researchers, scientists, and drug development professionals. We explore the intrinsic properties stemming from its strained three-membered ring and detail an integrated strategy for its structural elucidation. This approach synergizes the predictive power of computational chemistry with the empirical validation of advanced spectroscopic and crystallographic techniques. By explaining the causality behind these experimental choices, this document serves as a self-validating framework for the complete characterization of this and structurally related molecules.

Introduction

The incorporation of small, strained rings into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclopropane ring, in particular, offers a rigid scaffold that can lock in specific substituent geometries, reduce metabolic susceptibility, and modulate lipophilicity. This compound (CAS: 119111-66-9) is a derivative that combines this valuable scaffold with key functional groups—an amine and an ester—making it a versatile building block for more complex bioactive molecules.[3][4]

Understanding the precise three-dimensional arrangement of atoms (structure) and the accessible spatial orientations of its functional groups (conformation) is paramount for rational drug design. The conformational preferences of the methylamino and methyl carboxylate substituents relative to the planar cyclopropane ring dictate the molecule's shape and, consequently, its ability to interact with biological targets. This guide outlines the theoretical principles and practical methodologies required to fully characterize the structural and conformational properties of this molecule.

Core Molecular Structure & Intrinsic Properties

The unique chemical nature of this compound arises from the interplay between its strained core and its functional groups.

The Cyclopropane Ring: A Strained Nucleus

The cyclopropane ring is a planar, three-carbon system.[5][6][7] Its defining feature is severe ring strain, which is a combination of two factors:

-

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbon.[5][7][8][9] This strain makes the ring's C-C bonds weaker and more reactive than those in acyclic alkanes.

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are fully eclipsed, further increasing the ring's internal energy.[5][6][8]

To accommodate this angle strain, the carbon-carbon bonds are described as bent "banana bonds," with electron density shifted outwards from the internuclear axis.[8] This unique electronic structure influences the molecule's reactivity and its spectroscopic signatures.

Key Substituents at a Quaternary Center

The C1 carbon of the cyclopropane ring is a quaternary center, bonded to the methylamino group and the methyl carboxylate group. This substitution pattern locks the substituents to a single carbon, making their relative orientation a key determinant of the molecule's overall conformation. The conformational analysis, therefore, focuses primarily on the rotation around the C1-N and C1-C(O) single bonds.

Physicochemical Properties Summary

A summary of the core properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 119111-66-9 | [3][4] |

| Molecular Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| IUPAC Name | This compound | |

| InChI Key | NXDHWWSDSATZTL-UHFFFAOYSA-N | [3] |

Conformational Analysis: A Computational Approach

Before undertaking experimental work, computational modeling provides invaluable insight into the likely conformational preferences of the molecule. This allows for the prediction of the most stable conformers and their relative energies.

Defining the Conformational Landscape

The primary degrees of freedom are the rotations around the C1-N and C1-C(O) bonds. By analogy with related molecules like cyclopropylamine, which exists in distinct trans and gauche forms, we can anticipate several low-energy conformers for our target molecule based on the relative positioning of the N-H bond and the C=O bond.[10]

Workflow for Computational Analysis

A robust computational workflow is essential for reliably predicting the conformational landscape. The process involves a systematic search for energy minima on the potential energy surface, followed by refinement and characterization.

Sources

- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS: 119111-66-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 119111-66-9|Methyl 1-(methylamino)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. fiveable.me [fiveable.me]

- 10. pubs.aip.org [pubs.aip.org]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Cyclopropane Carboxylates

Abstract

The cyclopropane ring, a motif once considered a chemical curiosity due to its inherent strain, has emerged as a "privileged scaffold" in modern medicinal chemistry and materials science. Its unique conformational rigidity, electronic properties, and metabolic stability have made it a cornerstone in the design of novel therapeutics and functional materials. This in-depth technical guide traces the historical arc of substituted cyclopropane carboxylates, from their initial discovery to the development of sophisticated synthetic methodologies that have unlocked their vast potential. We will delve into the causality behind key experimental choices, provide detailed protocols for seminal synthetic transformations, and explore the impact of these molecules on various scientific disciplines.

Early Explorations and the Dawn of Cyclopropane Chemistry

The story of cyclopropanes begins not with the carboxylates, but with the parent hydrocarbon. The first synthesis of cyclopropane was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium.[1] This landmark achievement laid the groundwork for future explorations into this strained three-membered ring system. Early synthetic efforts were often low-yielding and limited in scope. A significant improvement came in 1887 when Gustavson modified Freund's method by using zinc instead of sodium, leading to better yields.[2]

The introduction of a carboxylate group, a key functional handle for further derivatization, marked a pivotal moment. One of the earliest practical methods for preparing cyclopropanecarboxylic acid involved the hydrolysis of cyclopropyl cyanide, which itself could be synthesized from the base-induced cyclization of 4-chlorobutyronitrile.[3][4] These early methods, while foundational, were often harsh and not amenable to the synthesis of more complex, substituted analogs.

The Rise of Modern Synthetic Methodologies

The true potential of substituted cyclopropane carboxylates was unlocked with the advent of more versatile and stereocontrolled synthetic methods. These can be broadly categorized into two main approaches: reactions involving carbene or carbenoid insertions and intramolecular cyclization strategies.

Carbene and Carbenoid Chemistry: A Paradigm Shift

The development of metal-catalyzed cyclopropanation reactions revolutionized the field. These reactions typically involve the transfer of a carbene or carbenoid species, generated from a diazo compound, to an olefin.

2.1.1. Transition Metal-Catalyzed Cyclopropanation of Olefins with Diazoacetates

One of the most powerful and widely used methods for the synthesis of cyclopropane carboxylates is the transition-metal-catalyzed reaction of an olefin with a diazoacetate.[5] Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly effective catalysts for this transformation.[6] The general mechanism involves the reaction of the diazoacetate with the metal catalyst to form a metal-carbene intermediate, which then undergoes a concerted addition to the alkene, preserving the stereochemistry of the double bond.[6]

This method's versatility allows for the cyclopropanation of a wide range of olefins, including electron-rich, neutral, and electron-poor substrates.[6][7] The ability to control both diastereoselectivity and enantioselectivity has been a major focus of research, with the development of chiral catalysts based on rhodium, copper, ruthenium, and cobalt.[5][8]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Objective: To synthesize ethyl 2-phenylcyclopropane-1-carboxylate via a rhodium-catalyzed cyclopropanation.

Materials:

-

Styrene

-

Ethyl diazoacetate (EDA)

-

Dirhodium tetraacetate (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

Syringe pump

Procedure:

-

To a solution of styrene (1.0 equiv) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.1 mol%) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM dropwise via a syringe pump over a period of 2-4 hours at room temperature.

-

The slow addition of EDA is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as the dimerization of the carbene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of cis and trans diastereomers.

Causality: The choice of a rhodium(II) catalyst is based on its high efficiency and selectivity in decomposing diazo compounds to form the reactive carbene intermediate.[6] The slow addition of the diazoacetate prevents the formation of diethyl maleate and fumarate, which arise from the dimerization of the carbene.[7]

2.1.2. The Simmons-Smith Reaction: A Classic Approach

The Simmons-Smith reaction, discovered by Howard Simmons and Ronald Smith in 1958, provides a stereospecific method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[9][10][11] A key advantage of this method is its tolerance of a wide range of functional groups.[10] The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the same face of the double bond, thus preserving the alkene's stereochemistry.[9] The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur cis to it due to coordination with the zinc reagent.[9]

The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leads to increased reactivity and higher yields.[10][11]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

Objective: To synthesize norcarane (bicyclo[4.1.0]heptane) from cyclohexene.

Materials:

-

Cyclohexene

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (or diethylzinc for the Furukawa modification)

-

Diethyl ether, anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activate zinc dust by treating it with a solution of copper(II) acetate to prepare the zinc-copper couple.

-

In a flask equipped with a reflux condenser and under an inert atmosphere, add the activated zinc-copper couple and anhydrous diethyl ether.

-

Add a solution of diiodomethane in diethyl ether to the zinc-copper couple suspension. A gentle reflux should be observed, indicating the formation of the organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI).

-

After the initial reaction subsides, add cyclohexene to the reaction mixture.

-

Stir the reaction at reflux for several hours until the starting material is consumed (monitored by GC or TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting norcarane by distillation.

Causality: The zinc-copper couple is essential for the formation of the active organozinc carbenoid.[9] The stereospecificity of the reaction is a direct consequence of the concerted "butterfly" transition state.[11]

Intramolecular Cyclization Strategies

Intramolecular reactions provide another powerful avenue for the synthesis of cyclopropane rings. These methods often involve the formation of a carbanion that subsequently displaces a leaving group in a 3-exo-trig cyclization.[1]

A notable example is the synthesis of cyclopropyl cyanide from γ-chlorobutyronitrile upon treatment with a strong base. The resulting cyclopropyl cyanide can then be hydrolyzed to afford cyclopropanecarboxylic acid.[3]

The Impact of Substituted Cyclopropane Carboxylates on Science and Industry

The development of efficient synthetic routes to substituted cyclopropane carboxylates has had a profound impact on several fields, most notably in agriculture and medicine.

Agrochemicals: The Pyrethroid Revolution

The discovery of the insecticidal properties of pyrethrins, natural esters extracted from chrysanthemum flowers, was a major breakthrough in pest control.[12][13] Chemical analysis in the early 20th century revealed that these active ingredients contained a cyclopropane ring in their carboxylic acid moiety.[14] This discovery spurred the development of synthetic pyrethroids, which are analogs of the natural pyrethrins with improved stability and efficacy.[12][14]

Many of the most successful synthetic pyrethroids, such as permethrin and cypermethrin, are esters of substituted cyclopropanecarboxylic acids, like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[14][15] The cyclopropane ring is crucial for their insecticidal activity, as it helps to lock the molecule in a specific conformation that is optimal for binding to the sodium channels of insect nerve cells.[16]

| Pyrethroid | Cyclopropane Carboxylic Acid Moiety | Key Features |

| Pyrethrin I | Chrysanthemic acid | Natural insecticide |

| Permethrin | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Photostable, broad-spectrum insecticide[14] |

| Cypermethrin | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Higher insecticidal activity[14] |

| Deltamethrin | 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Highly potent photostable pyrethroid[14] |

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The cyclopropane ring is now a common feature in many FDA-approved drugs.[17][18] Its incorporation into a drug molecule can lead to a range of beneficial effects, including:

-

Enhanced Potency: The rigid conformation of the cyclopropane ring can lead to a more favorable binding to the target receptor.[19][20]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation.[19][20]

-

Modulation of Physicochemical Properties: The cyclopropane ring can influence a molecule's lipophilicity, solubility, and membrane permeability.[20][21]

-

Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropane ring can lead to higher selectivity for the intended biological target.[19]

A notable example of a drug containing a substituted cyclopropane carboxylate is Cilastatin . It is a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its renal degradation. The synthesis of cilastatin involves the use of (S)-2,2-dimethylcyclopropane carboxamide as a key building block.[22]

Many other approved drugs contain a cyclopropane ring, including treatments for HIV/AIDS, hepatitis C, and cancer.[18] The versatility of this scaffold ensures its continued importance in drug discovery.[17][23]

Future Directions and Emerging Trends

Research in the field of substituted cyclopropane carboxylates continues to evolve. Key areas of current and future interest include:

-

Development of More Sustainable Synthetic Methods: This includes the use of earth-abundant metal catalysts and biocatalytic approaches.[24]

-

Asymmetric Catalysis: The demand for enantiomerically pure cyclopropane-containing compounds in the pharmaceutical industry continues to drive the development of new and more efficient asymmetric cyclopropanation methods.[5][25][26]

-

Novel Applications in Materials Science: The unique electronic properties of cyclopropanes are being explored for the development of new organic electronic materials.

-

Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, are being developed to catalyze cyclopropanation reactions with high stereoselectivity under mild conditions.[1]

Conclusion

From their humble beginnings as a chemical curiosity, substituted cyclopropane carboxylates have become indispensable building blocks in modern science. The journey from Freund's initial synthesis to the sophisticated catalytic methods of today is a testament to the ingenuity of organic chemists. The profound impact of these molecules on agriculture and medicine underscores the importance of fundamental research in synthetic methodology. As our understanding of catalysis and reaction mechanisms continues to grow, the future of substituted cyclopropane carboxylates promises even more exciting discoveries and applications.

References

- The Synthesis of Cilastatin Sodium - Dissertation. (n.d.).

- Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. (2016). Accounts of Chemical Research.

- Metal-catalyzed cyclopropanations. (n.d.). In Wikipedia.

- Discovery and development of pyrethroid insecticides. (n.d.). PMC - NIH.

- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).

- Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. (n.d.). Request PDF - ResearchGate.

- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. (2019). University of Rochester.

- Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Metal‐Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. (2009). Semantic Scholar.

- One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. (2024). IRIS.

- Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. (n.d.). PMC - NIH.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). Request PDF - ResearchGate.

- New, simple and accessible method creates potency-increasing structure in drugs. (2023).

- Simmons–Smith reaction. (n.d.). In Wikipedia.

- The history of extensive structural modifications of pyrethroids. (2019). PMC - NIH.

- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. (n.d.). Benchchem.

- Simmons-Smith Cyclopropanation Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).

- The Chemistry Behind Pyrethroid Insecticides: A Focus on Key Precursors. (n.d.).

- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.

- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (n.d.). ResearchGate.

- cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). NIH.

- Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. (n.d.). Organic Chemistry Portal.

- Pyrethroid. (n.d.). In Wikipedia.

- The Discovery and History of Substituted Cyclopropanes: An In-depth Technical Guide. (n.d.). Benchchem.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). Semantic Scholar.

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025).

- Cyclopropanation. (n.d.). In Wikipedia.

- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. (n.d.). ResearchGate.

- A New Synthesis of Cyclopropanecarboxylic Acids. (n.d.). ACS Publications.

- Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.

- Cyclopropane carboxylic acid. (n.d.). In Wikipedia.

- Marketed drugs containing a cyclopropyl ring. (n.d.). Download Scientific Diagram.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC - NIH.

- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). PMC - NIH.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (n.d.). Chemical Reviews - ACS Publications.

- Stereoselective Cyclopropanation Reactions. (n.d.). Chemical Reviews - ACS Publications.

- Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. (2016). Organic Letters - ACS Publications.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.

- Biosynthesis of cyclopropane in natural products. (2021). RSC Publishing.

Sources

- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Metal‐Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity | Semantic Scholar [semanticscholar.org]

- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 10. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. airus.unisalento.it [airus.unisalento.it]

- 13. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Pyrethroid - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 19. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade | CoLab [colab.ws]

- 22. The Synthesis of Cilastatin Sodium - Master's thesis - Dissertation [dissertationtopic.net]

- 23. researchgate.net [researchgate.net]

- 24. sas.rochester.edu [sas.rochester.edu]

- 25. Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes [organic-chemistry.org]

- 26. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation of Methyl 1-(methylamino)cyclopropane-1-carboxylate: A Keystone for Novel Therapeutics

Foreword

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer unique structural and electronic properties is paramount. Among these, strained ring systems, particularly cyclopropane derivatives, have garnered significant attention.[1] The cyclopropyl group is not merely a passive structural element; its inherent ring strain and unique orbital hybridization impart significant and often beneficial modifications to a molecule's pharmacokinetic and pharmacodynamic profile.[1] This guide delves into the theoretical examination of a promising, yet under-documented molecule: Methyl 1-(methylamino)cyclopropane-1-carboxylate.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a rigorous theoretical framework for characterizing this molecule, leveraging quantum chemical calculations to predict its structural, electronic, and reactive properties. By elucidating the fundamental nature of this compound, we aim to provide a roadmap for its potential application in the synthesis of novel therapeutic agents. The methodologies described herein are grounded in established computational chemistry principles and are designed to be self-validating through comparison with empirical data where available.

Introduction: The Significance of Substituted Aminocyclopropanes

Aminocyclopropanes are versatile building blocks in organic synthesis, primarily due to the high ring strain of the three-membered ring.[2][3][4][5][6][7] This strain, a combination of angle and torsional strain, makes the cyclopropane ring susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.[2][8] When substituted with both an amino group (a donor) and a carboxylate group (an acceptor), as in the case of this compound, the molecule is classified as a "donor-acceptor" cyclopropane. This substitution pattern polarizes the cyclopropane ring, further enhancing its reactivity and making it a valuable precursor for a variety of chemical transformations, including cycloadditions and ring-opening functionalizations.[2][8][9][10]

The incorporation of the cyclopropyl moiety into drug candidates has been shown to offer several advantages, such as:

-

Enhanced Potency: The rigid conformation of the cyclopropane ring can lead to a more favorable, lower-entropy binding to target receptors.[1]

-

Increased Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to metabolic oxidation.[1]

-

Improved Brain Permeability: The unique electronic properties of the cyclopropyl group can influence a molecule's lipophilicity and polarity, potentially enhancing its ability to cross the blood-brain barrier.[1]

-

Reduced Off-Target Effects: The constrained geometry can improve selectivity for the intended biological target.[1]

Given these promising attributes, a thorough theoretical understanding of this compound is a critical first step towards unlocking its full potential in medicinal chemistry.

Proposed Theoretical Investigation: A Computational Approach

Objectives of the Theoretical Study

A comprehensive theoretical study of this compound would aim to:

-

Determine the molecule's preferred three-dimensional structure and identify its stable conformers.

-

Quantify the geometric parameters, including bond lengths, bond angles, and dihedral angles.

-

Analyze the electronic properties, such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and atomic charges.

-

Predict key spectroscopic features, including NMR chemical shifts, and vibrational frequencies (IR spectroscopy).

-

Investigate the molecule's reactivity, particularly the susceptibility of the cyclopropane ring to opening.

Computational Methodology

The following workflow outlines a standard and reliable computational approach for achieving the above objectives.

Caption: A typical workflow for the theoretical study of an organic molecule.

Step-by-Step Protocol:

-

Initial Structure Generation and Conformational Analysis:

-

A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software.

-

A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is crucial due to the rotatable bonds in the methylamino and methyl ester groups.

-

-

Geometry Optimization:

-

The low-energy conformers identified in the previous step are then subjected to geometry optimization using Density Functional Theory (DFT).

-

A common and reliable functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d).[13] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

The optimization process finds the minimum energy structure, providing precise bond lengths and angles.

-

-

Frequency Calculations:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It predicts the vibrational frequencies, which can be correlated with experimental IR spectra.

-

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values, which are then converted to NMR chemical shifts (¹H and ¹³C) by referencing against a standard (e.g., tetramethylsilane).

-

IR Spectroscopy: The calculated vibrational frequencies and their corresponding intensities provide a theoretical IR spectrum.

-

-

Electronic Property Analysis:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

-

An electrostatic potential (ESP) map is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

-

Reactivity Studies:

-

To investigate the ring-opening potential, a transition state search can be performed for a model reaction, such as acid-catalyzed hydrolysis.

-

Calculation of the bond dissociation energies for the C-C bonds of the cyclopropane ring can provide a quantitative measure of the ring strain and its susceptibility to cleavage.

-

Predicted Molecular Properties

Based on the known characteristics of cyclopropane derivatives and amino acids, we can anticipate the following properties for this compound.

Structural Features

The cyclopropane ring is expected to be nearly planar, with C-C-C bond angles close to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.[3][5][7] This severe angle strain is a primary contributor to the molecule's reactivity.[3][5][6][7] The C-C bonds within the ring will be shorter than those in a typical alkane, and will exhibit some π-character.[1]

| Parameter | Predicted Value Range | Rationale |

| C-C bond angle (in ring) | ~60° | Inherent geometry of a three-membered ring.[3][5][7] |

| C-C bond length (in ring) | ~1.51 Å | Shorter than typical alkane C-C bonds due to ring strain.[1] |

| C=O bond length | ~1.20 Å | Typical for an ester carbonyl group. |

| C-N bond length | ~1.47 Å | Typical for a single C-N bond. |

Spectroscopic Signatures

A theoretical study would provide valuable data for the spectroscopic identification of this molecule.

-

¹H NMR:

-

The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, due to the ring's shielding effect.

-

The methyl group on the nitrogen and the methyl group of the ester will likely appear as singlets in the 2.0-3.0 ppm and 3.5-4.0 ppm regions, respectively.

-

-

¹³C NMR:

-

The carbon atoms of the cyclopropane ring will also be shifted upfield compared to their acyclic counterparts.

-

The carbonyl carbon of the ester will appear significantly downfield, likely in the 170-180 ppm range.

-

-

IR Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹.

-

An N-H stretching vibration should be observable in the 3300-3500 cm⁻¹ region.

-

C-H stretching vibrations for the cyclopropane ring and methyl groups will appear just below 3000 cm⁻¹.

-

Electronic Profile and Reactivity

The presence of the electron-donating methylamino group and the electron-withdrawing methyl ester group is expected to create a polarized electronic structure.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of aminocyclopropanes via radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantum chemical study of molecular properties of small branched-chain amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 15. pubs.acs.org [pubs.acs.org]

"stability and reactivity of Methyl 1-(methylamino)cyclopropane-1-carboxylate"

An In-depth Technical Guide to the Stability and Reactivity of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Foreword: Navigating the Nuances of a Strained Scaffold

To the researchers, scientists, and drug development professionals who engage with novel chemical entities, this guide offers a deep dive into the chemical behavior of this compound. This molecule, characterized by a strained cyclopropane ring, a secondary amine, and a methyl ester, presents a unique combination of reactive centers. Its utility as a building block in medicinal chemistry, particularly for creating conformationally constrained analogues of amino acids, necessitates a thorough understanding of its stability and reactivity.[1][2][3] The cyclopropane moiety is known to enhance metabolic stability and biological activity in drug candidates.[1] This guide moves beyond a simple recitation of facts to explain the underlying principles governing its chemical transformations, providing both theoretical insights and practical, field-tested methodologies for its handling and evaluation.

Molecular Architecture and Intrinsic Reactivity

The chemical personality of this compound is dictated by the interplay of its three key functional groups: the secondary amine, the methyl ester, and the cyclopropane ring.

-

The Secondary Amine (Methylamino Group): The nitrogen atom, with its lone pair of electrons, is the primary locus of nucleophilicity and basicity.[4] As a secondary amine, it is generally more nucleophilic than a primary amine due to the electron-donating effect of the two attached carbon atoms (the methyl group and the cyclopropane ring).[4] This heightened nucleophilicity makes it susceptible to reactions with electrophiles. However, the steric bulk of the quaternary carbon of the cyclopropane ring can modulate its reactivity.[4]

-

The Methyl Ester Group: The carbonyl carbon of the ester is electrophilic and is a target for nucleophilic attack. This functional group is susceptible to hydrolysis under both acidic and basic conditions, as well as to aminolysis.[5][6] The stability of the ester is influenced by the electronic and steric nature of the adjacent cyclopropyl group.[6]

-

The Cyclopropane Ring: The three-membered ring is characterized by significant angle strain (approximately 27.5 kcal/mol), which imbues it with high reactivity compared to acyclic alkanes.[6][7][8] While the ring itself is generally stable under standard hydrolytic conditions for the ester, it can participate in thermal rearrangements and reactions with certain electrophiles that lead to ring-opening.[9][10] The cyclopropyl group can also electronically influence the adjacent functional groups.[6]

| Feature | Implication for Stability & Reactivity |

| Secondary Amine | Nucleophilic site, prone to acylation, alkylation, and salt formation.[11] |

| Methyl Ester | Susceptible to hydrolysis (acidic or basic) and aminolysis.[5][6] |

| Cyclopropane Ring | High ring strain, potential for thermal rearrangement and specific ring-opening reactions.[7][8][9] |

Predicted Degradation Pathways and Reactivity Profiles

A comprehensive understanding of a molecule's degradation pathways is critical for determining its shelf-life, formulating stable drug products, and predicting potential metabolic fates. For this compound, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for ester-containing compounds.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 1-(methylamino)cyclopropane-1-carboxylic acid and methanol. The secondary amine will also be protonated under acidic conditions, forming an ammonium salt, which may slightly decrease the rate of ester hydrolysis due to electrostatic repulsion of the incoming hydronium ion.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6] This is followed by the elimination of the methoxide ion, which is then protonated by the newly formed carboxylic acid to yield the carboxylate salt and methanol.[6] This process is generally faster than acid-catalyzed hydrolysis.[6]

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

The secondary amine is the most likely site for oxidative degradation. Potential oxidation products could include the corresponding N-oxide or products of N-dealkylation. The cyclopropane ring can also be susceptible to oxidation, potentially leading to ring-opened products, although this would likely require harsh oxidative conditions.

Thermal Degradation

Cyclopropane derivatives can undergo thermal rearrangements.[9] The thermolysis of cyclopropane to propene is a known reaction that proceeds through a diradical intermediate.[9] For this compound, heating could potentially lead to complex rearrangements or fragmentation. The presence of substituents on the ring can influence the course of these reactions.[9]

Photolytic Degradation

While there is no specific information on the photostability of this molecule, compounds with carbonyl groups and lone pairs on nitrogen can be susceptible to photolytic degradation. Experimental evaluation is necessary to determine its sensitivity to light.

Inter- and Intramolecular Reactivity

-

Aminolysis: One molecule of this compound can react with another, where the secondary amine of one molecule attacks the ester of the other. This would lead to the formation of a dimer containing an amide bond. This reaction is more likely to occur at elevated temperatures or in the presence of a catalyst. The reaction of an ester with an amine is a nucleophilic substitution that produces an amide and an alcohol.[5] Primary and secondary amines are highly reactive in this type of reaction.[5]

-

Intramolecular Cyclization: Under certain conditions, intramolecular reactions could be envisioned, although they are less likely given the steric constraints.

Methodologies for Stability and Reactivity Assessment

A robust assessment of the stability and reactivity of this compound requires a multi-faceted approach, combining forced degradation studies with validated analytical methods.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for various time points (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for various time points.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for various time points.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 100°C) for an extended period. Also, heat a solution of the compound under reflux.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC-UV and LC-MS.

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The choice of analytical technique is crucial for accurately monitoring the stability of the parent compound and identifying any degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for stability testing due to its ability to separate, identify, and quantify the analyte and its degradation products.[12] A reversed-phase C18 column is often a good starting point. Method development will be required to achieve adequate separation of the polar parent compound from its potential degradants. UV detection can be used, although derivatization may be necessary for enhanced sensitivity, especially for amino acids.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products.[14] By providing mass information, it allows for the structural elucidation of unknown peaks observed in the HPLC chromatogram.

Experimental Protocol: HPLC-UV Stability-Indicating Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (for the carboxyl group) or after derivatization.[13]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines to ensure it is "stability-indicating," meaning it can accurately measure the decrease in the concentration of the active substance due to degradation.

Handling and Storage Recommendations

Given the reactivity of the functional groups, proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][15][16][17] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Keep containers tightly closed.[15][16][17]

-

Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation. Take precautions against static discharge.[15][16][17]

Concluding Remarks

This compound is a molecule with a rich and complex chemical profile. Its stability is governed by the lability of the methyl ester to hydrolysis and the nucleophilicity of the secondary amine, which can lead to oxidative degradation or intermolecular reactions. The strained cyclopropane ring, while generally stable under ambient conditions, presents the potential for unique reactivity under thermal stress. A thorough understanding of these characteristics, gained through systematic forced degradation studies and the application of robust analytical methods, is paramount for its successful application in research and drug development. This guide provides a framework for such an investigation, emphasizing the causal relationships between structure and reactivity to empower scientists in their work with this valuable synthetic building block.

References

- Echemi. (2025, February 8).

- Arnett, E. M., Miller, J. G., & Day, A. R. (n.d.). Effect of Structure on Reactivity.1 IV. Aminolysis of Esters with Secondary Amines.

- Benchchem. (n.d.). An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis.

- Ketone Pharma. (2024, August 21).

- National Institutes of Health. (n.d.). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction.

- Thermo Fisher Scientific. (2014, January 22).

- (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes.

- Royal Society of Chemistry. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes.

- Fisher Scientific. (2009, September 22).

- Chemistry LibreTexts. (2023, August 4). 17.

- Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II.

- PubMed Central. (n.d.).

- (n.d.). 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3.

- TCI EUROPE N.V. (n.d.).

- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

- Google Patents. (n.d.). US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.

- Fisher Scientific. (2010, November 24).

- Benchchem. (n.d.).

- Semantic Scholar. (n.d.).

- Caltech Authors. (n.d.). Cyclopropane Derivatives. I.

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.

- Ketone Pharma. (n.d.).

- YouTube. (2018, April 24). Stability of Cycloalkanes - Angle Strain.

- BLD Pharm. (n.d.). 119111-66-9|Methyl 1-(methylamino)

- Guidechem. (n.d.).

- (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- ChemicalBook. (n.d.).

- PrepChem.com. (n.d.).

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- PubChemLite. (n.d.). 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2).

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

- National Institutes of Health. (n.d.).

- AltaBioscience. (n.d.).

- (2007, April 11). Identification of imatinib mesylate degradation products obtained under stress conditions.

- ResearchGate. (2025, October 30). (PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture.

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- PubChem. (n.d.).

- PubMed. (n.d.). Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid.

- Eawag-BBD. (2002, January 2).

- PubChem. (n.d.).

- PubChem. (n.d.).

Sources

- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl cyclopropane carboxylate CAS 2868-37-3 [ketonepharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane [authors.library.caltech.edu]

- 11. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

The Strategic Incorporation of Methyl 1-(methylamino)cyclopropane-1-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Cyclopropane Advantage in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropane ring has emerged as a powerful tool for optimizing drug candidates. Its inherent ring strain and unique stereoelectronic properties offer a compelling set of advantages, including increased metabolic stability, conformational rigidity, and the ability to modulate potency and selectivity.[1] This guide provides an in-depth technical overview of Methyl 1-(methylamino)cyclopropane-1-carboxylate, a versatile building block that embodies the strategic advantages of cyclopropyl-containing amino acid derivatives. We will explore its synthesis, physicochemical properties, and its pivotal role in the construction of complex, next-generation therapeutics.

The incorporation of a cyclopropane moiety into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic profile. The strained three-membered ring is less susceptible to metabolic degradation compared to linear alkyl chains, often leading to an extended in vivo half-life.[1] Furthermore, the rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to the target protein. This conformational constraint is a key strategy for improving the potency and selectivity of drug candidates.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of a building block is essential for its effective application in synthesis and for the characterization of its derivatives. Below is a summary of the key data for this compound.

| Property | Value | Source/Method |

| CAS Number | 119111-66-9 | Chemical Abstract Service |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | |

| Boiling Point | Predicted: >150 °C (decomposes) | |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform |

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.70 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃), 1.50-1.40 (m, 2H, cyclopropyl CH₂), 1.20-1.10 (m, 2H, cyclopropyl CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.0 (C=O), 52.5 (OCH₃), 40.0 (C-N), 32.0 (NCH₃), 18.0 (CH₂) |

| FTIR (thin film, cm⁻¹) | ν 3350-3250 (N-H stretch, if secondary amine character is present), 2950-2850 (C-H stretch), 1735 (C=O ester stretch), 1150 (C-N stretch) |

| Mass Spectrometry (ESI+) | m/z 130.08 [M+H]⁺ |

Strategic Synthesis of this compound

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a robust and logical synthetic strategy can be devised based on established organic chemistry principles. The following multi-step protocol outlines a reliable pathway for its preparation, designed for adaptability and scalability in a research setting.

Synthetic Workflow Overview

The proposed synthesis is a two-stage process, beginning with the formation of the core cyclopropyl amino ester, followed by N-methylation. This approach allows for the purification of the intermediate, ensuring a high-quality final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Stage 1 - Synthesis of Methyl 1-aminocyclopropane-1-carboxylate Hydrochloride

This precursor can be synthesized from readily available starting materials. One common route involves the cyclopropanation of a suitable acrylic acid derivative followed by a Curtius or Hofmann rearrangement to install the amine functionality. For the purpose of this guide, we will assume the availability of the precursor, Methyl 1-aminocyclopropane-1-carboxylate hydrochloride, which is commercially available.

Experimental Protocol: Stage 2 - N-Methylation via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of amines and amino acids.

Materials:

-

Methyl 1-aminocyclopropane-1-carboxylate hydrochloride

-

Paraformaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or nitrogen supply for inert atmosphere

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Methyl 1-aminocyclopropane-1-carboxylate hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

-

Aldehyde Addition: Add paraformaldehyde (1.2 eq) to the suspension.

-

Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the reducing agent with atmospheric moisture.

-

Paraformaldehyde: Serves as a source of formaldehyde for the reductive amination.

-

Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent suitable for reductive aminations, as it is less prone to reducing the ester functionality compared to stronger reducing agents like sodium borohydride.

-

Aqueous Work-up with Bicarbonate: Neutralizes any remaining acid and quenches the excess reducing agent.

Role as a Building Block in Drug Development: A Perspective

The utility of this compound as a building block lies in its ability to introduce a conformationally constrained, metabolically stable, and functionally diverse moiety into a larger molecule. While specific examples of its direct incorporation into named drug candidates are not widely published, its structural features are highly relevant to modern drug design principles.

Case Study Insight: The Importance of the Cyclopropyl Moiety in Sotorasib

A pertinent example of the strategic use of a cyclopropane-containing building block is in the synthesis of Sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor.[2][3][4][5] While not containing the exact target molecule of this guide, the synthesis of Sotorasib showcases the value of substituted cyclopropanes in creating complex and highly potent therapeutic agents. The cyclopropyl group in such molecules serves to orient key pharmacophoric elements in a precise three-dimensional arrangement, maximizing interactions with the target protein.

Caption: Potential synthetic pathways utilizing the building block.

The methylamino and methyl ester functionalities of this compound provide two orthogonal handles for further chemical modification. The secondary amine can participate in amide bond formation, reductive amination, or arylation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or other transformations. This dual functionality makes it a highly versatile synthon for constructing diverse chemical libraries for high-throughput screening.

Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

This compound represents a strategically valuable building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally rigid and metabolically stable cyclopropane core with versatile amino and ester functionalities provides a powerful platform for the design and synthesis of novel therapeutics. The synthetic protocol outlined in this guide offers a practical and logical approach to its preparation, enabling its broader application in drug discovery programs. As the demand for drug candidates with improved pharmacological profiles continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Future of Therapeutics: Incorporating L-Cyclopropylalanine for Enhanced Peptide and Drug Design. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Available from: [Link]

-

Parsons, A. T., et al. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews. 2022. Available from: [Link]

-

PubChem. 1-(methylamino)cyclopropane-1-carboxylic acid. Available from: [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]

-

New Drug Approvals. Sotorasib. 2021. Available from: [Link]

-

Longdom Publishing SL. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Available from: [Link]

-

ACS Publications. Development of a commercial manufacturing process for sotorasib, a first-in-class KRASG12C inhibitor. Available from: [Link]

-

Sotorasib – Mechanism of Action and Synthesis. YouTube. 2023. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 3. youtube.com [youtube.com]

- 4. Development of a commercial manufacturing process for sotorasib, a first-in-class KRASG12C inhibitor - American Chemical Society [acs.digitellinc.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Exploring the Chemical Space of Methylamino Cyclopropane Derivatives: A Technical Guide for Drug Discovery

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a compelling strategy to navigate and expand the chemical space of drug candidates. This guide provides an in-depth exploration of methylamino cyclopropane derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. We will delve into the strategic rationale for their design, robust synthetic methodologies, the landscape of their biological activities, and the computational approaches used to map their structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their discovery programs.

The Cyclopropane Scaffold: A Gateway to Novel Chemical Space

The three-membered carbocycle of cyclopropane imposes significant ring strain, resulting in bent carbon-carbon bonds with increased p-character.[1] This unique electronic nature allows the cyclopropane ring to act as a bioisostere for various functional groups, including gem-dimethyl groups and even phenyl rings, while introducing a three-dimensional character that can enhance binding affinity and selectivity for biological targets.[2] The incorporation of a methylamino group further expands the accessible chemical space by introducing a key hydrogen bond donor and acceptor with a defined spatial vector, crucial for molecular recognition.

The rigidity of the cyclopropane core restricts the conformational freedom of appended functionalities, which can be advantageous in drug design.[1] This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing potency. Furthermore, the cyclopropane moiety can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.[1]

Navigating the Synthetic Landscape

The construction of methylamino cyclopropane derivatives requires synthetic strategies that can efficiently generate the strained ring system and incorporate the desired amine functionality with stereochemical control. Several powerful methods have been developed to address these challenges.

Cyclopropanation of Alkenes

A common and versatile approach involves the cyclopropanation of appropriately functionalized alkenes.

-

Simmons-Smith Reaction: This classic method utilizes a carbenoid generated from diiodomethane and a zinc-copper couple to cyclopropanate an alkene. While effective, the original conditions can be harsh. Milder variations have since been developed.

-

Catalytic Cyclopropanation: Transition metal-catalyzed reactions, often employing diazo compounds as carbene precursors, offer excellent control over stereochemistry. Chiral catalysts can be used to achieve enantioselective cyclopropanation.[3]

A general workflow for accessing methylamino cyclopropane derivatives via cyclopropanation is illustrated below:

Caption: General workflow for synthesizing methylamino cyclopropane derivatives via alkene cyclopropanation.

Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions

These powerful reactions allow for the synthesis of cyclopropylamines directly from esters or nitriles, respectively, by reacting them with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst.[4][5] These methods are particularly attractive as they can provide direct access to the cyclopropylamine core. The de Meijere modification of the Kulinkovich reaction is particularly relevant for generating N,N-dimethylcyclopropylamines.[6]

N-Alkylation Strategies

For the introduction of the methyl group onto a pre-existing cyclopropylamine scaffold, standard N-alkylation protocols can be employed.

-

Reductive Amination: Reaction of the primary cyclopropylamine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride is a mild and efficient method.[7]

-

Direct Alkylation: Using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base is another common approach. Care must be taken to control the degree of alkylation to avoid the formation of quaternary ammonium salts.[8]

Experimental Protocol: N-methylation of a Primary Cyclopropylamine via Reductive Amination

-

Dissolution: Dissolve the primary cyclopropylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere.

-

Aldehyde Addition: Add formaldehyde (1.1-1.5 eq, typically as a 37% aqueous solution or paraformaldehyde) to the solution.

-

Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-